1-(Pyridin-3-yl)-2-thiophen-2-ylpropan-2-ol
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Overview
Description
3-Pyridineethanol, a-methyl-a-2-thienyl- is an organic compound with the molecular formula C12H13NOS. It is a derivative of pyridine and thiophene, which are both heterocyclic aromatic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridineethanol, a-methyl-a-2-thienyl- typically involves the reaction of pyridine derivatives with thiophene derivatives under specific conditions. One common method is the alkylation of 3-pyridineethanol with a-methyl-a-2-thienyl halides in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of 3-Pyridineethanol, a-methyl-a-2-thienyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
3-Pyridineethanol, a-methyl-a-2-thienyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halides or amines.
Scientific Research Applications
3-Pyridineethanol, a-methyl-a-2-thienyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Pyridineethanol, a-methyl-a-2-thienyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, it may interact with ion channels and neurotransmitter receptors, contributing to its analgesic effects .
Comparison with Similar Compounds
3-Pyridineethanol, a-methyl-a-2-thienyl- can be compared with other similar compounds, such as:
Pyridine derivatives: These compounds share the pyridine ring structure and exhibit similar chemical properties.
Thiophene derivatives: These compounds contain the thiophene ring and have comparable reactivity.
3-Pyridineethanol derivatives: These compounds have the same core structure but different substituents, leading to variations in their chemical and biological properties.
Similar Compounds
- 3-Pyridineethanol
- 2-Thiophenemethanol
- 3-Pyridinecarboxaldehyde
- 2-Thiophenecarboxaldehyde
Properties
CAS No. |
6311-98-4 |
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Molecular Formula |
C12H13NOS |
Molecular Weight |
219.30 g/mol |
IUPAC Name |
1-pyridin-3-yl-2-thiophen-2-ylpropan-2-ol |
InChI |
InChI=1S/C12H13NOS/c1-12(14,11-5-3-7-15-11)8-10-4-2-6-13-9-10/h2-7,9,14H,8H2,1H3 |
InChI Key |
RKIRPVPPFSBYKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CN=CC=C1)(C2=CC=CS2)O |
Origin of Product |
United States |
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